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Compound of Interest

Compound Name: 2-(4-bromophenyl)-1H-imidazole

Cat. No.: B070455

Technical Guide: 2-(4-bromophenyl)-1H-
Imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-(4-bromophenyl)-1H-imidazole, a heterocyclic compound of interest in
medicinal chemistry and materials science. This document details available data on its
synthesis, characterization, and biological activities, presenting quantitative information in
structured tables and outlining experimental methodologies.

Chemical and Physical Properties

2-(4-bromophenyl)-1H-imidazole is a solid organic compound. While extensive experimental
data for the unsubstituted parent compound is not widely published, data for closely related,
substituted analogues provides valuable insights into its characteristics. The imidazole core
imparts both weakly acidic and weakly basic properties to the molecule. The presence of the
bromophenyl group increases its lipophilicity compared to unsubstituted imidazole.

Table 1: Physical and Chemical Properties of 2-(4-bromophenyl)-1H-imidazole and Related
Compounds
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2-(4- 2-(4- 2-(4-
bromophenyl)-1H- bromophenyl)-4,5- bromophenyl)-1-
Property L. .
imidazole diphenyl-1H- phenyl-1H-
(Predicted/Inferred) imidazole benzo[d]imidazole
Molecular Formula CoH7BrN2 C21H15BrN2 C19H13BrN2
Molecular Weight 223.07 g/mol 375.26 g/mol 349.2 g/mol [1]
Melting Point (°C) Data not available 264-266[2] Data not available
Appearance Likely a solid White solid Data not available
Expected to be
. soluble in organic ) )
Solubility ) Data not available Data not available
solvents like DMSO
and methanol.
XLogP3-AA Data not available Data not available 5.5[1]

Synthesis and Characterization

The synthesis of 2-aryl-1H-imidazoles can be achieved through several established synthetic

routes. A common and effective method involves the condensation of an aldehyde with a

dicarbonyl compound and ammonia or an ammonium salt.

General Synthesis Protocol

A prevalent method for synthesizing 2,4,5-trisubstituted imidazoles, which can be adapted for

2-substituted imidazoles, is the Radziszewski reaction. A likely synthetic route for 2-(4-

bromophenyl)-1H-imidazole would involve the reaction of 4-bromobenzaldehyde, glyoxal, and

ammonium acetate.

Experimental Protocol: Synthesis of 2-Aryl-Imidazoles (General)

e Reaction Setup: A mixture of an appropriate aldehyde (1 equivalent), a 1,2-dicarbonyl

compound (e.g., glyoxal or benzil) (1 equivalent), and a source of ammonia (e.g., ammonium

acetate, in excess) is prepared in a suitable solvent, such as glacial acetic acid or ethanol.
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e Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Work-up and Purification: Upon completion, the reaction mixture is cooled to room
temperature. The product may precipitate out of the solution and can be collected by
filtration. If the product does not precipitate, the solvent is removed under reduced pressure,
and the residue is purified by column chromatography on silica gel using an appropriate
eluent system (e.g., a mixture of hexane and ethyl acetate).

Diagram 1: General Synthetic Workflow for 2-Aryl-Imidazoles
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Caption: A generalized workflow for the synthesis of 2-aryl-1H-imidazoles.

Spectral Data
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Comprehensive spectral data for the unsubstituted 2-(4-bromophenyl)-1H-imidazole is not
readily available in the literature. However, the characteristic spectral features can be inferred
from data on its substituted derivatives.

Table 2: Spectroscopic Data for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

Technique Data

o (ppm): 12.82 (br, 1H), 8.12 (d, 2H, J = 7.2 Hz),
7.51-7.58 (m, 6H), 7.46 (t, 2H, J = 7.2 Hz), 7.40
(t, 1H,J = 7.8 Hz), 7.33 (t, 2H, J = 7.0 Hz), 7.25
(t, 1H, J = 7.4 H2)[2]

1H NMR (400 MHz, DMSO-ds)

0 (ppm): 144.79, 137.78, 135.42, 133.31,
13C NMR (100 MHz, DMSO-de) 131.33, 129.63, 129.59, 128.91, 128.71, 128.42,
127.59, 127.44, 127.12[2]

3447 (N-H), 3030 (Ar-H), 1598 (C=N), 1499,
IR (KBr, cm~1) 1482, 1450, 1431, 1131, 1071, 825, 765, 730,
693, 501[2]

Biological and Pharmacological Activities

While specific biological data for 2-(4-bromophenyl)-1H-imidazole is limited, the broader class
of 2-aryl-imidazoles has been extensively studied and shown to possess a wide range of
pharmacological activities. These include potential as anticancer, antimicrobial, and anti-
inflammatory agents. The imidazole scaffold is a common motif in many clinically used drugs.

Potential as Anticancer Agents

Numerous studies have demonstrated the anticancer potential of imidazole derivatives. These
compounds can exert their effects through various mechanisms, including the inhibition of key
enzymes involved in cancer progression, such as kinases and topoisomerases. The presence
of a halogenated phenyl ring, such as the 4-bromophenyl group, can enhance the anticancer
activity of these compounds.

Diagram 2: Potential Anticancer Mechanisms of 2-Aryl-Imidazoles
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Caption: Plausible mechanisms of anticancer activity for 2-aryl-imidazole derivatives.

Potential as Antimicrobial Agents

The imidazole ring is a core component of several antifungal drugs. 2-Aryl-imidazole
derivatives have also been investigated for their antibacterial activity. The mechanism of action
often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Conclusion

2-(4-bromophenyl)-1H-imidazole represents a valuable scaffold for the development of novel
therapeutic agents and functional materials. While specific experimental data for this core
compound is sparse, the wealth of information on its substituted analogues provides a strong
foundation for future research. Further investigation into the synthesis, detailed
characterization, and biological evaluation of 2-(4-bromophenyl)-1H-imidazole is warranted to
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fully explore its potential. This guide serves as a foundational resource for researchers
embarking on studies involving this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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